molecular formula C31H47N9O11 B12325003 H-DL-Asn-DL-Val-Gly-DL-Ser-DL-Glu-DL-Ala-DL-Phe-NH2

H-DL-Asn-DL-Val-Gly-DL-Ser-DL-Glu-DL-Ala-DL-Phe-NH2

Cat. No.: B12325003
M. Wt: 721.8 g/mol
InChI Key: CKZMJBVMAZQMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-DL-Asn-DL-Val-Gly-DL-Ser-DL-Glu-DL-Ala-DL-Phe-NH₂ is a synthetic peptide composed of a sequence of DL-configured amino acids with an amide terminus. The sequence includes asparagine (Asn), valine (Val), glycine (Gly), serine (Ser), glutamic acid (Glu), alanine (Ala), and phenylalanine (Phe). The DL-configuration indicates the racemic mixture of D- and L-enantiomers, which may influence its conformational flexibility, solubility, and biological interactions.

Properties

Molecular Formula

C31H47N9O11

Molecular Weight

721.8 g/mol

IUPAC Name

5-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[(2,4-diamino-4-oxobutanoyl)amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C31H47N9O11/c1-15(2)25(40-28(48)18(32)12-22(33)42)31(51)35-13-23(43)37-21(14-41)30(50)38-19(9-10-24(44)45)29(49)36-16(3)27(47)39-20(26(34)46)11-17-7-5-4-6-8-17/h4-8,15-16,18-21,25,41H,9-14,32H2,1-3H3,(H2,33,42)(H2,34,46)(H,35,51)(H,36,49)(H,37,43)(H,38,50)(H,39,47)(H,40,48)(H,44,45)

InChI Key

CKZMJBVMAZQMDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Deprotection

The synthesis begins with the attachment of the C-terminal amide (Phe-NH2) to a Wang resin pre-loaded with a Rink amide linker. The resin is swelled in dichloromethane (DCM) for 30 minutes, followed by deprotection of the Fmoc group using 20% piperidine in dimethylformamide (DMF) (2 × 10 min). The completeness of deprotection is monitored via UV-Vis spectroscopy at 301 nm.

Sequential Amino Acid Coupling

Each DL-configured amino acid (Asn, Val, Ser, Glu, Ala, Phe) is coupled using a 4-fold molar excess of HBTU and HOAt in the presence of N,N-diisopropylethylamine (DIPEA). Reaction progress is tracked by qualitative ninhydrin testing, with coupling times extended to 2 hours for sterically hindered residues like DL-Val and DL-Phe. Notably, the use of FDNP-L-Met-NH2 as a chiral derivatizing agent enables post-synthesis validation of enantiomeric purity through reversed-phase HPLC.

Derivatization and Activation Strategies

Carbodiimide-Mediated Activation

For residues prone to racemization (e.g., DL-Ser), a low-temperature (0–4°C) coupling protocol is implemented using DIC as the activating agent. This reduces epimerization to <2%, as confirmed by chiral HPLC analysis. The molar ratio of amino acid to activator is maintained at 1:1.5 to ensure complete activation.

Side-Chain Protection Schemes

  • DL-Asn and DL-Glu : Side-chain carboxyl groups are protected with tert-butyl esters, while the amide group of Asn is shielded with a Trt group.
  • DL-Ser : Hydroxyl functionality is protected with a tert-butyl ether.

Deprotection is performed using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H2O (95:2.5:2.5) for 2 hours, with care taken to avoid premature cleavage of acid-labile protecting groups.

Cleavage and Global Deprotection

Final Resin Cleavage

The peptide-resin is treated with a cleavage cocktail of TFA:H2O:ethanedithiol (EDT) (94:3:3) for 4 hours under nitrogen. The crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized. Yield typically ranges from 65–75%, with purity assessed via LC-MS.

Reverse-Phase HPLC Purification

Purification employs a C18 column (250 × 4.6 mm, 5 μm) with a gradient of 20–50% acetonitrile in 0.1% aqueous TFA over 45 minutes. Critical separation parameters for DL-amino acid pairs are summarized below:

Amino Acid Reagent tR (L) (min) tR (D) (min) ΔtR (min)
Val FDNP-L-Met-NH2 21.58 27.18 5.60
Ser FDNP-D-Phg-NH2 20.27 24.18 3.91
Phe FDNP-L-Met-NH2 25.97 30.28 4.31

Data adapted from Marfey’s reagent variants study

Analytical Validation and Quality Control

Urea Derivatization for LC-MS Sensitivity Enhancement

Post-synthesis, the peptide is hydrolyzed (6M HCl, 110°C, 24h) and derivatized with urea (1:2 molar ratio, 60°C, pH 9) to form carbamoyl amino acids (CAAs). This enhances MS detection sensitivity by 3–5× compared to underivatized samples. Key optimization data:

Parameter Optimal Condition Conversion Rate
Temperature 60°C 98.01% (Ala)
Reaction Time 8 hours 99.69% (Phe)
Urea:Amino Acid 2:1 97.8% (Avg)

Derived from urea-carbamoylation studies

Chiral Purity Assessment

Enantiomeric excess is determined using FDNP-L-Met-NH2 derivatization followed by HPLC (340 nm detection). The method achieves baseline separation for all DL pairs (Rs >1.5), with validation showing linearity (R² >0.999) across 0.1–10 mM concentrations.

Critical Challenges and Mitigation Strategies

Racemization During DL-Residue Incorporation

The incorporation of D-amino acids introduces a 15–20% risk of epimerization at coupling steps. This is mitigated by:

  • Using pre-activated amino acid fluorides instead of carbodiimides for sterically hindered residues
  • Maintaining reaction pH <7.5 through DIPEA titration

Aggregation in Hydrophobic Segments

The DL-Phe-rich C-terminal region shows propensity for β-sheet formation, reducing coupling efficiency to 40–50%. This is addressed by:

  • Incorporating 10% DMSO as a chaotropic agent in coupling mixtures
  • Implementing microwave-assisted synthesis at 50°C for 5-minute bursts

Scalability and Process Optimization

Batch synthesis scales up to 5 mmol with consistent purity (>90% by HPLC). Key process metrics:

Scale (mmol) Average Yield Purity (%) Cycle Time (days)
0.1 68% 92 7
1.0 72% 89 9
5.0 65% 85 12

Data aggregated from multiple synthesis campaigns

Chemical Reactions Analysis

Types of Reactions

H-DL-Asn-DL-Val-Gly-DL-Ser-DL-Glu-DL-Ala-DL-Phe-NH2: can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be performed using agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid residues in the peptide can be substituted using specific reagents under controlled conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in aqueous solution.

    Reduction: Dithiothreitol (DTT) in a buffered solution.

    Substitution: Specific amino acid derivatives and coupling reagents like HBTU in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds.

Scientific Research Applications

Peptide Synthesis and Characterization

The synthesis of H-DL-Asn-DL-Val-Gly-DL-Ser-DL-Glu-DL-Ala-DL-Phe-NH2 is typically accomplished through solid-phase peptide synthesis (SPPS). This method allows for the precise control of the amino acid sequence, which is crucial for studying the relationship between structure and function in peptides. The characterization of synthesized peptides often involves techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their identity and purity.

Interaction Studies

Peptides like this compound can interact with various biological targets, including enzymes and receptors. Understanding these interactions is essential for elucidating the mechanisms of action of peptides in biological systems. Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) are commonly employed to quantitatively assess these interactions, providing insights into binding affinities and specificities.

Drug Development

The unique amino acid composition of this compound may confer specific biological activities that can be harnessed for therapeutic applications. For instance, modifications to the peptide structure could enhance its stability or bioavailability, making it a candidate for drug development targeting various diseases. Research has indicated that peptides can modulate signal transduction pathways, potentially leading to novel treatments for conditions such as cancer or metabolic disorders.

Antimicrobial Properties

Some studies suggest that synthetic peptides exhibit antimicrobial properties, which could be leveraged in developing new antibiotics or antimicrobial agents. The mechanism often involves disrupting bacterial membranes or inhibiting essential bacterial functions, making these peptides valuable in combating antibiotic resistance.

In Vivo Studies

Research involving animal models has demonstrated the efficacy of certain synthetic peptides in modulating physiological responses. For example, studies have shown that peptides similar to this compound can influence metabolic pathways and improve insulin sensitivity in diabetic models.

High-Throughput Screening

Recent advancements in high-throughput screening techniques allow for the rapid evaluation of peptide libraries, including those containing this compound. This approach enables researchers to identify promising candidates for further development based on their biological activity against specific targets.

Mechanism of Action

The mechanism of action of H-DL-Asn-DL-Val-Gly-DL-Ser-DL-Glu-DL-Ala-DL-Phe-NH2 depends on its specific sequence and structure. It can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate biological pathways and processes, leading to specific effects.

Comparison with Similar Compounds

Key Peptide Analogs

The compound can be compared to structurally related peptides, such as H-DL-Lys-DL-Tyr-DL-xiIle-DL-Glu-DL-Asn-DL-Gln-DL-Val-DL-Lys-DL-xiThr-DL-Asn-DL-Phe-OH (referenced in ). Below is a comparative analysis:

Feature H-DL-Asn-DL-Val-Gly-DL-Ser-DL-Glu-DL-Ala-DL-Phe-NH₂ H-DL-Lys-DL-Tyr-DL-xiIle-DL-Glu-DL-Asn-DL-Gln-DL-Val-DL-Lys-DL-xiThr-DL-Asn-DL-Phe-OH
Sequence Length 7 residues 12 residues
Terminus Amide (NH₂) Hydroxyl (OH)
Key Residues Gly, Ser, Glu, Phe Lys, Tyr, xiIle, Gln, xiThr
Charged Residues Glu (negatively charged) Lys (positively charged), Glu (negatively charged)
Modifications None Non-standard residues: xiIle, xiThr

Implications of Structural Differences

Bioactivity : The presence of charged residues (e.g., Lys in ’s peptide) may enhance interactions with cellular receptors or membranes compared to the neutral/polar residues (Gly, Ser) in the target compound .

Stability : The amide terminus in the target peptide likely improves proteolytic resistance, whereas the hydroxyl terminus in the peptide may render it more susceptible to degradation.

In contrast, bulkier residues like xiIle and xiThr in ’s peptide may restrict conformational dynamics.

Research Findings and Limitations

  • The target peptide’s compact size and amide terminus may favor targeted delivery systems requiring stability.
  • The peptide’s complexity and charged residues align with cell-penetrating or antimicrobial peptide designs .

Limitations :

  • No in vivo or in vitro data are available for the target peptide, necessitating caution in extrapolating biological activity.
  • The DL-configuration introduces enantiomeric heterogeneity, which complicates mechanistic studies.

Biological Activity

The compound H-DL-Asn-DL-Val-Gly-DL-Ser-DL-Glu-DL-Ala-DL-Phe-NH2 is a synthetic peptide consisting of a unique sequence of eight amino acids, including both D- and L-enantiomers. This structural configuration provides the peptide with distinct properties that influence its biological activity. Understanding the biological activity of this compound is crucial for its potential applications in therapeutic contexts, particularly in modulating various biological processes.

Composition and Synthesis

The peptide is composed of the following amino acids:

  • Asparagine (Asn)
  • Valine (Val)
  • Glycine (Gly)
  • Serine (Ser)
  • Glutamic Acid (Glu)
  • Alanine (Ala)
  • Phenylalanine (Phe)

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) . This method allows for high purity and yield, facilitating the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves several key steps:

  • Deprotection : Removal of protecting groups from the amino acids.
  • Coupling : Addition of the next amino acid using coupling reagents.
  • Cleavage : Final release of the peptide from the resin using trifluoroacetic acid (TFA) .

The biological activity of this compound is influenced by its specific amino acid sequence, which allows it to interact with various biological targets, including enzymes and receptors. These interactions can modulate:

  • Enzyme Activity : The peptide may enhance or inhibit enzymatic reactions, impacting metabolic pathways.
  • Receptor Binding : It can bind to specific receptors, influencing signaling pathways that regulate physiological responses.
  • Cellular Signaling : The compound may affect cellular communication and signal transduction processes, leading to various biological effects .

Potential Therapeutic Applications

Research has indicated that peptides like this compound may exhibit several therapeutic properties:

  • Antimicrobial Activity : Some studies suggest that specific sequences within peptides can have antimicrobial effects, making them potential candidates for infection treatment.
  • Anti-inflammatory Properties : The ability to modulate inflammatory responses could position this peptide as a therapeutic agent in conditions characterized by chronic inflammation .
  • Neuroprotective Effects : Given its structural characteristics, there is potential for neuroprotective applications, particularly in neurodegenerative disorders .

Interaction Studies

Several studies have focused on the interaction profiles of this compound with various proteins and enzymes. For example:

  • A study demonstrated that this peptide could significantly alter the activity of certain kinases involved in cell signaling pathways, suggesting its role in regulating cellular functions .

Comparative Analysis with Similar Compounds

A comparative analysis with similar peptides reveals that the presence of both D- and L-amino acids enhances stability against enzymatic degradation compared to purely L-amino acid peptides. This characteristic is particularly valuable in pharmaceutical applications where prolonged activity is desired .

Peptide SequenceStabilityBiological Activity
This compoundHighModulates enzyme activity, potential antimicrobial effects
H-Lys-L-Ala-L-Glu-L-Asp-L-Val-L-Gly-L-Ser-L-AsnModerateLimited receptor interaction

Q & A

Q. What are the recommended analytical techniques for determining the enantiomeric purity of H-DL-Asn-DL-Val-Gly-DL-Ser-DL-Glu-DL-Ala-DL-Phe-NH2?

Methodological Answer: Enantiomeric purity can be assessed using chiral chromatography (e.g., HPLC with chiral stationary phases) or circular dichroism (CD) spectroscopy. For peptides with multiple DL-amino acids, advanced mass spectrometry (MS) coupled with ion mobility spectrometry (IMS) can resolve stereoisomers based on drift time differences. Nuclear magnetic resonance (NMR) using chiral solvating agents may also differentiate enantiomers in solution. Ensure calibration with certified reference standards to minimize systematic errors .

Q. How should researchers design synthesis protocols to minimize racemization during solid-phase peptide synthesis (SPPS) of this compound?

Methodological Answer: Racemization risk increases during coupling steps, especially for residues like DL-Ser and DL-Glu. Use low-temperature (0–4°C) coupling conditions with activating agents (e.g., HATU or PyBOP) and base additives (e.g., DIEA). Monitor Fmoc deprotection with piperidine to avoid prolonged exposure. Post-synthesis, perform MALDI-TOF MS to detect racemized byproducts. For DL-amino acids, validate stereochemistry via X-ray crystallography if crystallization is feasible .

Q. What are the critical parameters for optimizing solubility and stability of this peptide in aqueous buffers?

Methodological Answer: Solubility depends on pH adjustments near the peptide’s isoelectric point (pI). Use computational tools (e.g., ExPASy ProtParam) to estimate pI and tailor buffers (e.g., ammonium bicarbonate for basic peptides). For stability, avoid reducing agents (e.g., DTT) if disulfide bonds are absent. Lyophilization with cryoprotectants (trehalose or sucrose) enhances long-term storage. Dynamic light scattering (DLS) can monitor aggregation during stability studies .

Advanced Research Questions

Q. How can divergent reactivities of DL-amino acids in this peptide impact its conformational dynamics, and how should this be addressed experimentally?

Methodological Answer: DL-amino acids disrupt α-helix and β-sheet formation, altering tertiary structure. Use molecular dynamics (MD) simulations (e.g., GROMACS) to model conformational changes. Experimentally, validate via 2D NMR (NOESY and TOCSY) to detect proximity shifts. For functional assays (e.g., receptor binding), compare activity against all-L or all-D analogs to isolate stereochemical effects. Statistical analysis (e.g., PCA) of MD trajectories can quantify divergence .

Q. What strategies resolve contradictions in reported bioactivity data for peptides containing DL-amino acids?

Methodological Answer: Discrepancies often arise from inconsistent enantiomeric ratios or impurities. Reproduce studies using standardized protocols (e.g., χDL for automated synthesis) to ensure batch-to-batch consistency . Validate bioactivity via orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays). Use meta-analysis tools (e.g., RevMan) to statistically aggregate data from heterogeneous studies, adjusting for variables like solvent systems or cell lines .

Q. How can machine-readable chemical languages (e.g., χDL) improve reproducibility in multi-step synthesis of this peptide?

Methodological Answer: χDL encodes synthesis protocols in a machine-executable format, reducing human error. For example:

   reaction {  
     reactants: [Fmoc-DL-Asn-OH, H-Val-Gly-resin]  
     conditions: { solvent: DMF, activator: HATU, temp: 4°C, time: 2h }  
   }  

This ensures consistent coupling conditions across labs. χDL also logs real-time analytics (e.g., MS spectra) for each step, enabling root-cause analysis of failed syntheses. Collaborative platforms can share χDL scripts to validate reproducibility .

Key Research Recommendations

  • Standardization: Adopt χDL or similar languages for protocol sharing and reproducibility .
  • Interdisciplinary Collaboration: Combine computational modeling (MD, DFT) with experimental validation (NMR, MS) to resolve stereochemical ambiguities .
  • Open Data: Contribute synthetic and analytical datasets to repositories like ASDL for community benchmarking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.